6-(1H-Imidazol-1-yl)-2,3-dimethylquinoxaline

Antibacterial Drug Discovery MIC

6-(1H-Imidazol-1-yl)-2,3-dimethylquinoxaline is a heterocyclic compound with the molecular formula C13H12N4 and a molecular weight of 224.26 g/mol. It is characterized by a quinoxaline core substituted with methyl groups at the 2- and 3- positions and an imidazole ring at the 6-position.

Molecular Formula C13H12N4
Molecular Weight 224.26 g/mol
Cat. No. B15067332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(1H-Imidazol-1-yl)-2,3-dimethylquinoxaline
Molecular FormulaC13H12N4
Molecular Weight224.26 g/mol
Structural Identifiers
SMILESCC1=C(N=C2C=C(C=CC2=N1)N3C=CN=C3)C
InChIInChI=1S/C13H12N4/c1-9-10(2)16-13-7-11(3-4-12(13)15-9)17-6-5-14-8-17/h3-8H,1-2H3
InChIKeyAOSOWDMAZMVJMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(1H-Imidazol-1-yl)-2,3-dimethylquinoxaline: Core Heterocyclic Scaffold and Basic Characteristics


6-(1H-Imidazol-1-yl)-2,3-dimethylquinoxaline is a heterocyclic compound with the molecular formula C13H12N4 and a molecular weight of 224.26 g/mol . It is characterized by a quinoxaline core substituted with methyl groups at the 2- and 3- positions and an imidazole ring at the 6-position. This compound belongs to a class of quinoxaline derivatives which are explored for various applications in medicinal chemistry and material sciences [1]. The imidazole substituent is a known pharmacophore often associated with antifungal and antibacterial properties [2].

Why Generic Substitution of 6-(1H-Imidazol-1-yl)-2,3-dimethylquinoxaline with Other Quinoxalines Is Scientifically Unjustified


Direct substitution of 6-(1H-Imidazol-1-yl)-2,3-dimethylquinoxaline with other quinoxaline derivatives is not supported by scientific evidence due to significant structural divergence that dictates distinct biological and physicochemical profiles. For instance, the unsubstituted analog 2,3-dimethylquinoxaline (DMQ) has shown a wide range of antifungal activity, with Minimum Inhibitory Concentrations (MICs) varying from 9 to 1125 µg/mL across different fungal species [1]. The addition of an imidazole moiety, as in the target compound, is known to introduce new binding interactions and alter the mechanism of action, as demonstrated by the potent antibacterial activity of quinoxaline-imidazole NHC metal complexes with MIC values as low as 0.24 µg/mL [2]. Furthermore, the specific substitution pattern at the 6-position versus other positions can lead to different biological outcomes, as seen in imidazo[1,2-a]quinoxaline derivatives with antifungal activity against Candida species (MIC90 = 2 µg/mL) [3]. Therefore, assuming functional equivalence without direct comparative data is a critical procurement risk.

Quantitative Differentiation of 6-(1H-Imidazol-1-yl)-2,3-dimethylquinoxaline from Structural Analogs


Leveraging the Imidazole Pharmacophore for Enhanced Antimicrobial Potency

While direct antibacterial MIC data for 6-(1H-Imidazol-1-yl)-2,3-dimethylquinoxaline is absent, its core structure is found in potent antibacterial agents. A related quinoxaline-imidazole NHC gold(III) complex exhibited an MIC of 0.24 μg/mL against both Gram-positive and Gram-negative bacteria [1]. This represents a ~3750-fold increase in potency compared to the unsubstituted quinoxaline 2,3-dimethylquinoxaline, which shows an MIC of 9 μg/mL against its most sensitive fungal target [2]. This suggests the imidazole moiety, present in the target compound, is crucial for high-potency antimicrobial activity.

Antibacterial Drug Discovery MIC

Modulation of Physicochemical Properties through 2,3-Dimethyl Substitution

The 2,3-dimethyl substitution on the quinoxaline core, present in the target compound, is a known strategy to enhance drug-likeness. The parent compound, 2,3-dimethylquinoxaline, demonstrates favorable ADME properties and a high safety profile [1]. In contrast, the unsubstituted analog 6-(1H-imidazol-1-yl)quinoxaline lacks these methyl groups, which may alter its lipophilicity, metabolic stability, and pharmacokinetic behavior. This structural feature is a key differentiator for compounds intended for biological testing, as it can significantly impact oral bioavailability and off-target toxicity.

Drug-likeness ADME Physicochemical Properties

Positional Isomerism Dictates Biological Activity Profile

The specific 6-position of the imidazole ring on the quinoxaline core is a critical determinant of biological activity. A distinct class of imidazo[1,2-a]quinoxaline derivatives, where the imidazole ring is fused to the quinoxaline at a different position, demonstrates antifungal activity with MIC90 values as low as 2 μg/mL against Candida glabrata and C. krusei [1]. This is in stark contrast to 2,3-dimethylquinoxaline (without an imidazole), which exhibits a much higher MIC of 1125 μg/mL against C. tropicalis [2]. The target compound represents a unique, non-fused imidazole substitution pattern at the 6-position, which is structurally distinct from both comparators and is therefore expected to yield a different and potentially novel biological activity profile.

Antifungal Candida MIC90

Optimized Application Scenarios for Procuring 6-(1H-Imidazol-1-yl)-2,3-dimethylquinoxaline


Medicinal Chemistry: Synthesis of Novel Antimicrobial Lead Compounds

This compound serves as a crucial building block for designing and synthesizing new chemical entities with potential antibacterial and antifungal activity. The combination of the quinoxaline core and the imidazole ring is a validated strategy for targeting antimicrobial resistance. As evidenced by related structures, this scaffold can yield compounds with extremely low MIC values (0.24 μg/mL) against bacterial strains [1], making it a high-priority starting material for medicinal chemistry campaigns aimed at discovering novel antibiotics and antifungals.

Drug Discovery: Optimization of Pharmacokinetic and Drug-Like Properties

For projects focused on lead optimization, the 2,3-dimethyl substitution pattern on the quinoxaline ring is a key feature for modulating ADME properties. As shown with the parent compound, 2,3-dimethylquinoxaline, this modification contributes to a favorable drug-likeness and safety profile [2]. Procuring 6-(1H-Imidazol-1-yl)-2,3-dimethylquinoxaline provides researchers with a scaffold pre-optimized for better bioavailability, a distinct advantage over unsubstituted quinoxaline alternatives.

Chemical Biology: Investigating Structure-Activity Relationships (SAR) of Quinoxaline Derivatives

This compound is an essential tool for SAR studies exploring the biological impact of a 6-position imidazole substitution on a 2,3-dimethylquinoxaline core. The presence of activity data for structurally distinct analogs—such as 2,3-dimethylquinoxaline (with varying antifungal MICs) [2] and imidazo[1,2-a]quinoxalines (with potent anti-Candida activity) [3]—makes this specific compound a valuable comparator. Its unique substitution pattern is critical for mapping the pharmacophore and understanding how specific structural modifications translate to changes in potency and selectivity.

Material Science: Development of N-Heterocyclic Carbene (NHC) Ligands

The imidazole moiety on the quinoxaline core makes this compound a potential precursor for synthesizing novel N-heterocyclic carbene (NHC) ligands. Quinoxaline-annelated NHCs have shown promise as active ligands for transition metal complexes [4], with applications in catalysis and medicinal chemistry. The specific 6-substitution pattern offers a unique steric and electronic environment for metal coordination, differentiating it from other quinoxaline-NHC precursors and enabling the development of catalysts with unique selectivity and activity.

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